molecular formula C10H5BrN2 B594941 4-Bromoquinoline-7-carbonitrile CAS No. 1242063-18-8

4-Bromoquinoline-7-carbonitrile

Cat. No. B594941
CAS RN: 1242063-18-8
M. Wt: 233.068
InChI Key: KDVXRLZYRFHOAX-UHFFFAOYSA-N
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Description

4-Bromoquinoline-7-carbonitrile is a chemical compound with the molecular formula C10H5BrN2 and a molecular weight of 233.06 . It is primarily used for research and development purposes .


Synthesis Analysis

Quinoline, the core structure of 4-Bromoquinoline-7-carbonitrile, can be synthesized using various methods. Classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . More recent techniques involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of 4-Bromoquinoline-7-carbonitrile consists of a benzene ring fused with a pyridine moiety, which is a common structure in nitrogen-containing heterocycles .


Chemical Reactions Analysis

The synthesis of quinoline derivatives, including 4-Bromoquinoline-7-carbonitrile, often involves functionalization at different positions of the quinoline moiety . This allows for varying pharmacological activities of its derivatives .

Scientific Research Applications

Synthesis of 4-Bromo Quinolines

4-Bromoquinoline-7-carbonitrile can be used in the synthesis of 4-bromo quinolines . This process involves the use of TMSBr as an acid-promoter, which initiates the reaction and also acts as a nucleophile . The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility .

Construction of Bioactive Molecules

4-Bromoquinoline-7-carbonitrile can serve as a key synthetic intermediate for the construction of various bioactive molecules . These bioactive molecules can have a wide range of applications in medicinal chemistry and pharmaceuticals .

Drug Discovery

Quinoline, the core structure of 4-Bromoquinoline-7-carbonitrile, is a vital scaffold for leads in drug discovery . Therefore, 4-Bromoquinoline-7-carbonitrile can potentially be used in the development of new drugs .

Industrial and Synthetic Organic Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . As a derivative of quinoline, 4-Bromoquinoline-7-carbonitrile can also be expected to have similar applications .

Development of Pesticides

Quinolines are widely existed in numerous pesticide molecules . Therefore, 4-Bromoquinoline-7-carbonitrile could potentially be used in the development of new pesticides .

Catalysis Chemistry

Compounds using quinolines as ligands play a crucial role in synthetic and catalysis chemistry . Therefore, 4-Bromoquinoline-7-carbonitrile could potentially be used in catalysis chemistry .

Safety and Hazards

4-Bromoquinoline-7-carbonitrile is primarily used for research and development purposes and is not intended for medicinal or household use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Quinoline and its derivatives, including 4-Bromoquinoline-7-carbonitrile, have versatile applications in the fields of industrial and synthetic organic chemistry, and they play a major role in medicinal chemistry . Future research may focus on greener and more sustainable chemical processes for the synthesis of quinoline derivatives .

properties

IUPAC Name

4-bromoquinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-3-4-13-10-5-7(6-12)1-2-8(9)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVXRLZYRFHOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677800
Record name 4-Bromoquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoquinoline-7-carbonitrile

CAS RN

1242063-18-8
Record name 4-Bromoquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromoquinoline-7-carbonitrile
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